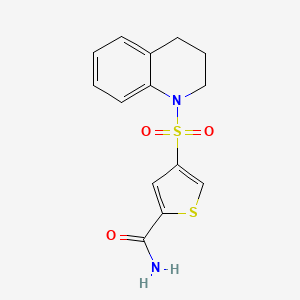

4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

"4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxamide" is a complex organic compound. Although no specific studies were found on this exact compound, research on similar compounds provides insights into its potential characteristics and applications.

Synthesis Analysis

Compounds similar to "4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxamide" are synthesized using various methods. For example, Aleksandrov et al. (2020) described the synthesis of a related compound, N-(quinolin-5-yl)thiophene-2-carboxamide, through the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, followed by treatment with diphosphorus pentasulfide and oxidation to obtain the final product (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Molecular Structure Analysis

Structural analysis of related compounds involves using techniques like X-ray crystallography and NMR. For example, Shishkina et al. (2018) studied the polymorphic modifications of a similar compound, providing insights into its crystal packing and molecular interactions (Shishkina et al., 2018).

Chemical Reactions and Properties

These compounds undergo various chemical reactions like nitration, sulfonation, bromination, formylation, and acylation. Aleksandrov et al. (2020) explored these reactions, particularly focusing on the electrophilic substitution reactions leading to derivatives substituted at the thiophene ring (Aleksandrov, Zablotskii, & El’chaninov, 2020).

Physical Properties Analysis

The physical properties of such compounds, like melting points, solubility, and crystalline structure, are essential for their characterization. Shishkina et al. (2018) detailed the polymorphic modifications and organization levels in a similar compound, indicating its physical properties (Shishkina et al., 2018).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and functional group behavior are critical. Fathalla et al. (2000) investigated the regioselectivity of electrophilic attack on a related compound, demonstrating its chemical behavior and reactivity (Fathalla, Čajan, & Pazdera, 2000).

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Quinoline derivatives, including 4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)-2-thiophenecarboxamide, are recognized for their effective anticorrosive properties. These compounds have been shown to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This property makes them particularly useful in protecting metals against corrosion, highlighting their application in industries requiring corrosion-resistant materials (Verma, Quraishi, & Ebenso, 2020).

Anticancer Applications

Research on the quinoline derivatives also extends to their potential use in cancer treatment. Mafosfamide, a cyclophosphamide analog and related to quinoline through its action mechanism, has shown promise in preclinical investigations and clinical trials for various types of cancer. These studies have determined effective doses and administration routes, demonstrating the anticancer potential of quinoline derivatives (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012).

Pharmaceutical Synthesis

The chemistry and synthesis of quinoline and its derivatives are of significant interest in pharmaceutical research. These compounds serve as key intermediates in the synthesis of various biologically active molecules, demonstrating a wide range of pharmacological activities. The versatility of quinoline derivatives in drug synthesis underlines their importance in the development of new therapeutic agents (Irfan et al., 2021).

Biological Activity and Medicinal Chemistry

Quinoline derivatives exhibit a broad spectrum of biological activities, making them subjects of interest in medicinal chemistry. Their roles range from acting as anticancer and antimicrobial agents to their involvement in anti-inflammatory and neuropharmacological actions. This diversity in biological activities makes quinoline derivatives valuable in the search for new drugs and therapeutic approaches (Carta, Scozzafava, & Supuran, 2012).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c15-14(17)13-8-11(9-20-13)21(18,19)16-7-3-5-10-4-1-2-6-12(10)16/h1-2,4,6,8-9H,3,5,7H2,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOYLIZHVWLUIGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CSC(=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)thiophene-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(1-azepanyl)-2-quinazolinyl]phenol](/img/structure/B5504018.png)

![4-[(3-chlorobenzyl)oxy]-3-ethoxybenzaldehyde oxime](/img/structure/B5504028.png)

![2-methyl-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5504059.png)

![3,5-dimethyl-4-{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5504069.png)

![1-ethyl-N-[1-(1H-indol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5504074.png)

![2-[(3-methoxyphenyl)amino]-N-phenylnicotinamide](/img/structure/B5504099.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(methylsulfonyl)piperazine oxalate](/img/structure/B5504118.png)